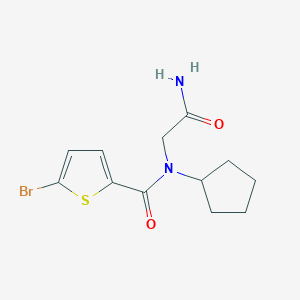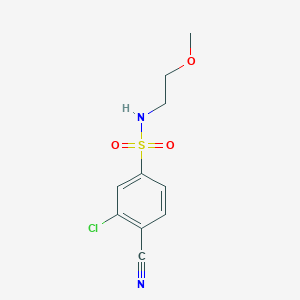
3-chloro-4-cyano-N-(2-methoxyethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-cyano-N-(2-methoxyethyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a chloro group, a cyano group, and a methoxyethyl group attached to a benzenesulfonamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-cyano-N-(2-methoxyethyl)benzenesulfonamide typically involves the reaction of 3-chloro-4-cyanobenzenesulfonyl chloride with 2-methoxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
3-chloro-4-cyano-N-(2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The methoxyethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzenesulfonamides.
Reduction: Formation of 3-chloro-4-aminomethyl-N-(2-methoxyethyl)benzenesulfonamide.
Oxidation: Formation of 3-chloro-4-cyano-N-(2-carboxyethyl)benzenesulfonamide.
科学的研究の応用
3-chloro-4-cyano-N-(2-methoxyethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-chloro-4-cyano-N-(2-methoxyethyl)benzenesulfonamide depends on its application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The chloro and cyano groups can participate in interactions with active sites of enzymes, while the methoxyethyl group may enhance the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
- 3-chloro-4-cyano-N-(2-hydroxyethyl)benzenesulfonamide
- 3-chloro-4-cyano-N-(2-ethoxyethyl)benzenesulfonamide
- 3-chloro-4-cyano-N-(2-methylpropyl)benzenesulfonamide
Uniqueness
3-chloro-4-cyano-N-(2-methoxyethyl)benzenesulfonamide is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and physical properties. This group can enhance the compound’s solubility in organic solvents and may affect its interaction with biological targets, making it distinct from similar compounds with different substituents.
特性
分子式 |
C10H11ClN2O3S |
|---|---|
分子量 |
274.72 g/mol |
IUPAC名 |
3-chloro-4-cyano-N-(2-methoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H11ClN2O3S/c1-16-5-4-13-17(14,15)9-3-2-8(7-12)10(11)6-9/h2-3,6,13H,4-5H2,1H3 |
InChIキー |
YRGRJBIRUUYAST-UHFFFAOYSA-N |
正規SMILES |
COCCNS(=O)(=O)C1=CC(=C(C=C1)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,9S)-9-Amino-6,10-dioxo-octahydro-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid methyl ester](/img/structure/B14899260.png)


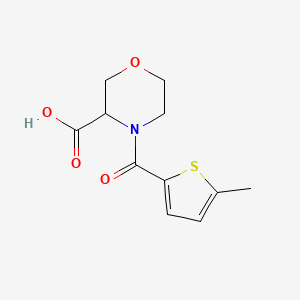
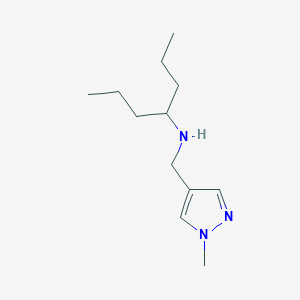
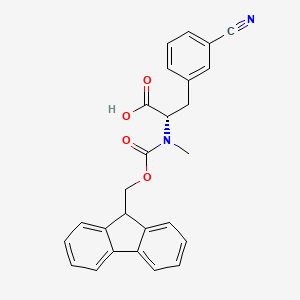
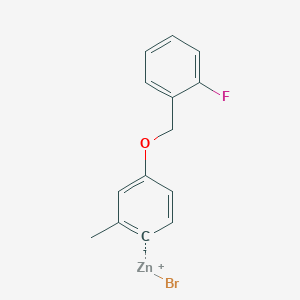


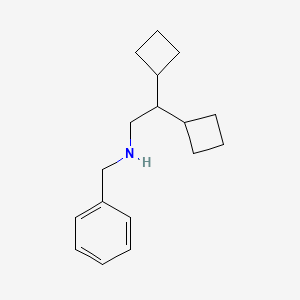
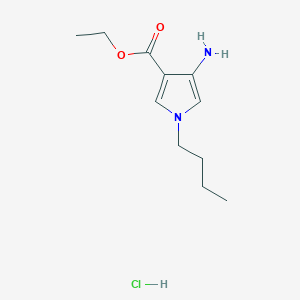
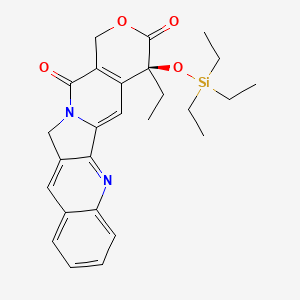
![2,4-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14899328.png)
